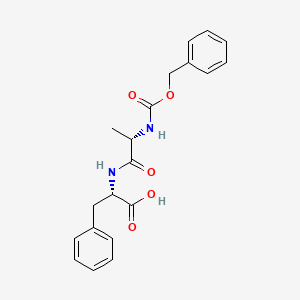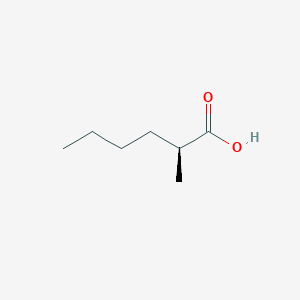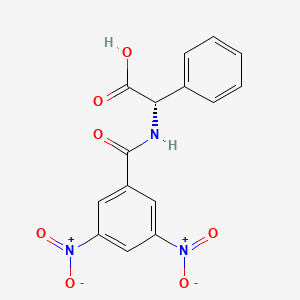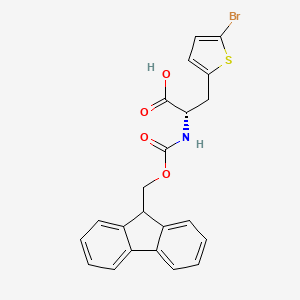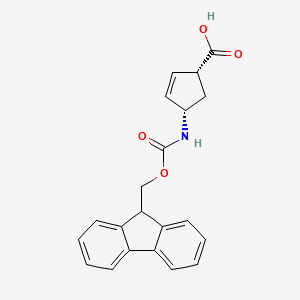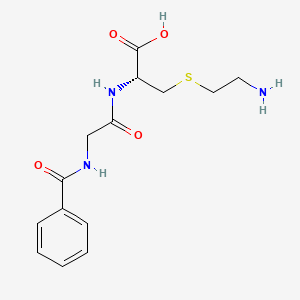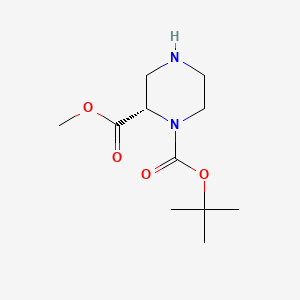
(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester
Descripción general
Descripción
“(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester” is a type of methyl ester. Methyl esters are a common type of fatty acid, which are non-toxic, biodegradable, and sustainable oleochemicals . They are primarily derived from natural sources like vegetable oils and animal fats . Methyl esters are simple in structure and are widely used for fatty acid analysis, particularly for polyunsaturated fatty acids and those with functional groups .
Synthesis Analysis
Methyl esters are typically prepared by acid-catalyzed reactions with methanol, a process known as transesterification . Transesterification is the conversion of one ester to another via exchange of the alkoxy (OR) groups . It can be performed under both basic and acidic conditions . The mechanism under basic conditions is a two-step addition-elimination sequence . Under acidic conditions, the mechanism is PADPED .Molecular Structure Analysis
Methyl esters have a simple structure . The general chemical formula for a methyl ester is RCOOCH3 where R is any alkyl group .Chemical Reactions Analysis
Transesterification is a key reaction involving methyl esters . It involves the conversion of one ester into another through exchange of -OR groups . Transesterification can be performed under both basic and acidic conditions .Physical And Chemical Properties Analysis
Methyl esters have various physical and chemical properties . They have a high content of fatty acid unsaturated esters . Methyl esters are water-soluble, show low toxicity, and can bind to cholesterol within the membrane .Aplicaciones Científicas De Investigación
Emulsifiers in Food and Cosmetics Industries
- Application Summary: FAMEs are used as natural alternatives to synthetic emulsifiers in food, detergents, cosmetics, and personal care products .
- Methods of Application: The synthetic procedures are associated with the use of natural ingredients to prepare emulsions .
- Results or Outcomes: The use of these natural emulsifiers contributes excellent physicochemical properties and functional characteristics to the products .
Structural Characterization of Fatty Acids
- Application Summary: FAMEs are used in the structural characterization of fatty acids with unusual arrangements of double and triple bonds .
- Methods of Application: FAMEs are separated by reversed-phase HPLC with an acetonitrile mobile phase. In the APCI source, acetonitrile forms reactive species, which add to double and triple bonds to form [M + C3H5N]+• ions .
- Results or Outcomes: This method has been applied to fatty acids isolated from various sources, confirming the presence of known fatty acids and discovering new ones .
Lubricants
- Application Summary: FAMEs are used as lubricants in various mechanical systems .
- Methods of Application: The lubricant is introduced into the mechanical system to reduce frictional resistance .
- Results or Outcomes: The introduction of this lubricant led to a marked reduction in frictional resistance, which decreased from levels exceeding 0.5 to approximately 0.35 .
Dielectric Fluids
- Application Summary: FAMEs have potential applications as dielectric fluids .
- Methods of Application: FAMEs could replace kerosene in dielectric fluids with some formulation optimization .
- Results or Outcomes: Research has shown that FAMEs could potentially replace kerosene in dielectric fluids .
Surfactants
- Application Summary: FAMEs are used in the synthesis of amide-based surfactants .
- Methods of Application: The synthesis involves the conversion of fatty acids .
- Results or Outcomes: It was observed that the increase in stirring rate actually decreased the percent conversion of fatty acids .
Sugar-Based Emulsifiers
- Application Summary: FAMEs are used in the synthesis of sugar-based emulsifiers, which are mainly bio-surfactants .
- Methods of Application: Many of the synthetic procedures are associated with the use of natural ingredients to prepare emulsions .
- Results or Outcomes: The readers can get an approach on how sugar-based emulsifiers are synthesized and used in the pharmaceutical, food, and personal care industries to contribute excellent physicochemical properties and feature excellent functional characteristics .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-piperazine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4/h8,12H,5-7H2,1-4H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXKHIPPSTYCKO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426858 | |
| Record name | 1-tert-Butyl 2-methyl (2S)-piperazine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester | |
CAS RN |
796096-64-5 | |
| Record name | 1-tert-Butyl 2-methyl (2S)-piperazine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336498.png)

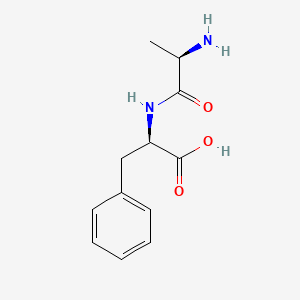
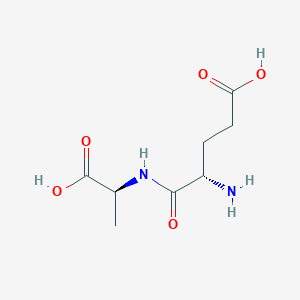
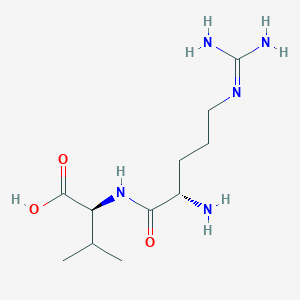
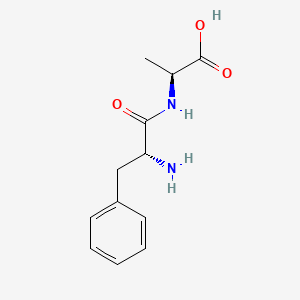
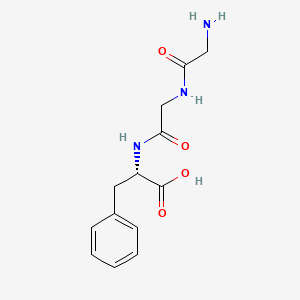
![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B1336516.png)
